molecular formula C18H17Cl2N3O2S B5162976 3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5162976
M. Wt: 410.3 g/mol
InChI Key: VUHSXFALDCIIIG-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is an organic compound with a complex structure that includes chloro, morpholine, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves a multi-step organic synthesis process. One common method includes the reaction of 3-chloroaniline with 4-(morpholin-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-chloro-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c19-13-3-1-2-12(10-13)17(24)22-18(26)21-14-4-5-16(15(20)11-14)23-6-8-25-9-7-23/h1-5,10-11H,6-9H2,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHSXFALDCIIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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